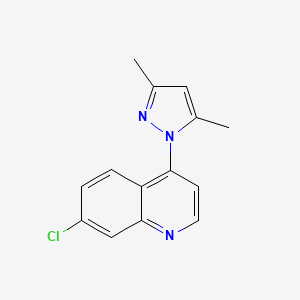

7-Chloro-4-(3,5-dimethyl-1H-pyrazol-1-yl)quinoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

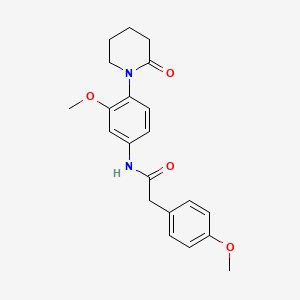

“7-Chloro-4-(3,5-dimethyl-1H-pyrazol-1-yl)quinoline” is a chemical compound with the molecular formula C14H12ClN3 . It is a derivative of quinoline, a type of nitrogen-containing heterocycle .

Synthesis Analysis

The synthesis of similar compounds involves nucleophilic aromatic substitution reactions . For instance, 4,7-dichloroquinoline can react with α,ω-diaminoalkanes of variable carbon-chain length. The intermediates can then be treated with substituted aromatic/heteroaromatic aldehydes to yield the corresponding Schiff bases .Molecular Structure Analysis

The molecular weight of “7-Chloro-4-(3,5-dimethyl-1H-pyrazol-1-yl)quinoline” is 257.72 . The structure includes a quinoline ring substituted with a chloro group at the 7th position and a 3,5-dimethyl-1H-pyrazol-1-yl group at the 4th position .Chemical Reactions Analysis

While specific chemical reactions involving “7-Chloro-4-(3,5-dimethyl-1H-pyrazol-1-yl)quinoline” are not mentioned in the search results, similar compounds like imidazole derivatives show a broad range of chemical and biological properties .Applications De Recherche Scientifique

Synthesis and Structural Studies

- The compound has been involved in the synthesis of various analogues and derivatives, such as 3-(D-erythro-Glycerol-1-yl)-1H-pyrazolo[3,4-b]quinoxaline and its 7-chloro analogues, where its structural and substituent effects were studied using 1H NMR (Sallam et al., 2000).

- It also serves as a precursor in the synthesis of pyrazolo[3,4-b]quinoxaline and pyrazolo[3,4-b]quinoxaline hydrochloride through 1,3-dipolar cycloaddition reactions, highlighting its versatility in forming heterocyclic compounds (Kim et al., 1990).

Biological Activities and Applications

- A significant application is found in the field of medicinal chemistry, where derivatives of the compound show potential antimalarial activity against Plasmodium falciparum. For instance, certain novel 1-(7-chloroquinolin-4-yl)-4-nitro-1H-pyrazoles bearing specific moieties demonstrated promising inhibitory effects on the growth of the Plasmodium falciparum strain 3D7 (Zapol’skii et al., 2022).

Photophysical and Electrochemical Properties

- The compound and its derivatives have been utilized in the study of photophysical and electrochemical properties. For example, the synthesis and characterization of (E)-2-(2-(1-(4-chlorophenyl)-3,5-dimethyl-pyrazol-4-yl)vinyl) quinolin-8-ol revealed its UV absorption and fluorescence spectrum, indicating potential applications in materials science (Wang Jie, 2011).

Orientations Futures

The future directions for “7-Chloro-4-(3,5-dimethyl-1H-pyrazol-1-yl)quinoline” could involve further exploration of its synthesis, chemical reactions, and potential biological activities. Given the broad range of activities exhibited by similar compounds, it may be worthwhile to investigate its potential applications in pharmaceutical and medicinal chemistry .

Propriétés

IUPAC Name |

7-chloro-4-(3,5-dimethylpyrazol-1-yl)quinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClN3/c1-9-7-10(2)18(17-9)14-5-6-16-13-8-11(15)3-4-12(13)14/h3-8H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOWCXGQSJPMTNV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=C3C=CC(=CC3=NC=C2)Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>38.7 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49666225 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

7-Chloro-4-(3,5-dimethyl-1H-pyrazol-1-yl)quinoline | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-hydroxy-3-phenylpropyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2558352.png)

![Methyl 7-(2,3-dichlorophenyl)-5-methyl-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2558354.png)

![N-(benzofuran-2-ylmethyl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2558356.png)

![N-(sec-butyl)-3-(2-(2-((2,5-dimethylphenyl)amino)-2-oxoethyl)-1,5-dioxo-1,2-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl)propanamide](/img/structure/B2558363.png)

![2-[methyl-(4-methylphenyl)sulfonylamino]-N-phenylacetamide](/img/structure/B2558365.png)

![N-(1-cyanocyclopentyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)phenoxy]acetamide](/img/structure/B2558367.png)

![2-((2-(4-fluorophenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2558370.png)

![N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]pyridine-4-carboxamide](/img/structure/B2558371.png)

![2-(3-Chlorobenzo[b]thiophene-2-carboxamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2558372.png)